methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
Description
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with a methyl ester at position 2 and an ethyl group at position 3. Its stereochemistry (2R,3R) and substituent profile make it a valuable intermediate in pharmaceutical synthesis, particularly for enantioselective drug development. The hydrochloride salt enhances solubility and stability, facilitating its use in biological applications. This compound’s structural simplicity contrasts with more complex analogs, but its stereochemical and substituent properties are critical for tailored molecular interactions .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
UULFFIJPLBXISM-ZJLYAJKPSA-N |
Isomeric SMILES |
CC[C@@H]1CCN[C@H]1C(=O)OC.Cl |
Canonical SMILES |
CCC1CCNC1C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
Detailed Synthetic Route Example
Synthesis from Proline-Derived Enone
Alternative Synthesis via Amide Intermediate
- Starting from racemic or enantiopure 3-ethylpyrrolidine-2-carboxamide, hydrochloride salt can be prepared by amide formation followed by salt formation with hydrochloric acid. Microwave-assisted methods have been reported to enhance efficiency.
Analytical and Characterization Data
Notes on Stereochemical Control and Challenges
The stereochemistry at C2 and C3 positions is crucial for biological activity and synthetic utility. The use of chiral starting materials such as L-proline derivatives ensures high stereochemical fidelity.
Diastereomeric mixtures can arise during conjugate addition; however, optimized conditions favor the (2R,3R) isomer. Diastereomers can be separated by preparative HPLC if necessary.
The hydrochloride salt form improves compound stability and handling but requires careful control during salt formation to avoid racemization or degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
There seems to be a mix-up in the provided search results regarding the stereochemistry of the compound. The query asks about "methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride," but the provided search results largely discuss "methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride" and "(2S,3S)-Methyl 3-ethylpyrrolidine-2-carboxylate" . These are different stereoisomers, which can have distinct properties and applications . Therefore, the following information will focus on the applications of compounds with similar structures, with a note on the specific stereochemistry where possible.
Overview
Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound used in chemistry, biology, and medicine. It has a unique stereochemistry and potential utility in synthetic organic chemistry. The compound features a pyrrolidine ring with an ethyl group at the 3-position and a methyl carboxylate group at the 2-position, resulting in a chiral center that contributes to its biological activity.
Scientific Research Applications
Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals, including cardiovascular drugs and anti-cancer agents.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by interfering with cellular proliferation pathways.
- Neurological Applications : It is being explored as a precursor in the synthesis of drugs targeting neurological disorders, potentially acting on neurotransmitter systems.
The biological activity of this compound is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, including those related to inflammation and cell signaling. Its structural features allow it to mimic natural substrates or bind to active sites on enzymes.
- Receptor Modulation : It may also interact with receptors in the nervous system, influencing neurotransmission and potentially providing therapeutic effects in neurological conditions.
Case Study: Anticancer Potential
In a study examining the anticancer effects of this compound, researchers found that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, suggesting further development could lead to novel anticancer therapies.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antibiotics.
Relevance of Chirality
Mechanism of Action
The mechanism of action of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings
Physicochemical Properties
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | (2R,3R)-3-Hydroxyl Analog | 2-(3-Fluorobenzyl)-L-Proline HCl |
|---|---|---|---|
| Molecular Weight | 193.67 | 181.62 | - |
| LogP (Estimated) | 1.5 | -0.2 | 2.8 |
| Aqueous Solubility (mg/mL) | >50 | >100 | <10 |
| Metabolic Stability (t½ in vitro) | High | Moderate | High |
Biological Activity
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate; hydrochloride has the molecular formula and a molecular weight of 193.67 g/mol. The compound features a pyrrolidine ring with an ethyl group at the 3-position and a methyl carboxylate group at the 2-position, which contributes to its chiral nature. This stereochemistry plays a crucial role in its biological interactions and pharmacological effects.
The mechanism of action for methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor by mimicking natural substrates or binding to active sites, thereby blocking enzymatic functions. The stereochemistry of the compound is essential for its binding affinity and specificity, influencing its biological activity.
Biological Activity
Research indicates that compounds within the pyrrolidine class exhibit diverse biological activities:
- Enzyme Inhibition : Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate has been studied for its potential role in inhibiting various enzymes, which may lead to therapeutic applications in diseases where enzyme activity is dysregulated .
- Receptor Interactions : The compound may serve as a ligand in receptor studies, contributing to our understanding of receptor-ligand interactions and their implications in drug development .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
| Receptor Binding | May interact with receptors, influencing signaling pathways. |
| Therapeutic Potential | Investigated for applications in drug development. |
Case Studies and Research Findings
Several studies have explored the biological implications of pyrrolidine derivatives similar to methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate:
- Pyrrolidine Derivatives in Drug Discovery : A review highlighted that pyrrolidine derivatives have shown promise as selective inhibitors for various kinases and receptors. The stereochemistry of these compounds significantly influences their biological activity, with specific enantiomers demonstrating enhanced potency against targets like CK1 and estrogen receptors .
- Structural Variability and Activity : Research focusing on structural modifications of pyrrolidine derivatives revealed that subtle changes could lead to significant differences in biological activity. For instance, hydroxyl-functionalized pyrrolidines exhibited selectivity for specific kinases, showcasing the importance of chemical diversity in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate hydrochloride?
- Methodology : The compound can be synthesized via stereoselective alkylation or amidation reactions. For example, similar pyrrolidine derivatives are synthesized using (R)-2-methylpyrrolidine-2-carboxylate esters as starting materials, followed by ethylation at the 3-position under basic conditions (e.g., NaH/THF). The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent like methanol .
- Key Considerations : Monitor reaction progress using LCMS (e.g., m/z 531 [M-H]⁻ for intermediates) and optimize pH during salt formation to avoid racemization .
Q. How can enantiomeric purity be confirmed for this compound?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times to known standards. For example, similar pyrrolidine derivatives show baseline separation of enantiomers at 0.88 minutes under specific conditions .
- Data Interpretation : Enantiomeric excess (ee) ≥98% is acceptable for pharmacological studies. Cross-validate with polarimetry ([α]D²⁵ values) or X-ray crystallography for absolute configuration .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 3.68 ppm for methyl ester protons) .
- LCMS : Confirm molecular ion peaks and rule out impurities (e.g., m/z 246 [M+H]⁺ for the free base) .
- X-ray Crystallography : Resolve ambiguities in stereochemical assignments (e.g., (2S,3R,4R,5R)-pyrrolidine derivatives validated via crystal structures) .
Advanced Research Questions
Q. How can contradictory stereochemical assignments from NMR and X-ray data be resolved?
- Approach : Perform dynamic NMR experiments to assess rotational barriers of substituents. For example, NOESY correlations can clarify spatial arrangements of ethyl and methyl groups. If conflicts persist, re-evaluate crystallization conditions (e.g., solvent polarity impacts crystal packing) or use computational methods (DFT calculations for energy-minimized conformers) .
Q. What strategies improve yield while maintaining stereochemical integrity during scale-up?
- Optimization :
- Use flow chemistry for controlled ethylation steps to minimize side reactions.
- Employ cryogenic conditions (-20°C) during HCl salt formation to prevent racemization .
- Monitor reaction intermediates in real-time using inline FTIR or PAT (Process Analytical Technology) .
Q. How does the compound’s hygroscopicity impact experimental reproducibility?
- Handling Protocol : Store the hydrochloride salt in a desiccator with P₂O₅ at -20°C. Prior to use, dry under high vacuum (0.1 mmHg) for 24 hours. For biological assays, reconstitute in anhydrous DMSO and use immediately to avoid hydrolysis .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., dopamine receptors).
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability.
- SAR Analysis : Compare with analogs like (S)-3-methylpyrrolidine hydrochloride (CAS 235093-98-8) to identify critical substituents for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
